REACTION_CXSMILES
|
[N:1](/[C:4](=[CH:9]\[C:10]1[C:11]([S:16][CH3:17])=[N:12][CH:13]=[CH:14][CH:15]=1)/[C:5]([O:7][CH3:8])=[O:6])=[N+]=[N-]>C1(C)C=C(C)C=C(C)C=1>[CH3:17][S:16][C:11]1[C:10]2[CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[NH:1][C:15]=2[CH:14]=[CH:13][N:12]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])\C(\C(=O)OC)=C/C=1C(=NC=CC1)SC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
to 0° C., the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold mesitylene
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC2=C1C=C(N2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |